3-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
The compound “3-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinamine” does not have a detailed description available in the sources I found. It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .
Physical and Chemical Properties Analysis
The compound has a linear formula of C10H12ClNO2 and a molecular weight of 213.666 .Scientific Research Applications
Environmental Estrogens and Pesticides
Research on chemicals like Methoxychlor, which shares structural characteristics with the target compound, focuses on their impact on the environment and health. Methoxychlor, a chlorinated hydrocarbon pesticide with estrogenic activity, has been studied for its adverse effects on fertility, pregnancy, and development in both males and females. Such research underscores the importance of understanding environmental pollutants and their biological effects (Cummings, 1997).
Food Additives and Nutraceuticals
The study of Chlorogenic Acid, a phenolic compound, illustrates the dual role of certain chemicals as both food additives and nutraceuticals. This compound is recognized for its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, offering potential benefits against metabolic syndrome. Such compounds are of interest for their health-promoting properties and their utility in the food industry for preservation (Santana-Gálvez et al., 2017).
Chemical Synthesis and Drug Development
The synthesis and application of phosphonic acid and its derivatives, as described in related literature, are critical for various fields including drug development, material science, and analytical chemistry. Phosphonic acids have been utilized for their bioactive properties, in bone targeting, for the design of supramolecular materials, and as phosphoantigens, highlighting the versatility of such compounds in scientific research (Sevrain et al., 2017).
Pharmaceutical Research
Research on Chlorogenic Acid (CGA) emphasizes its broad pharmacological potential, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antimicrobial effects. Studies like these demonstrate the importance of chemical compounds in developing new therapeutic agents and understanding their mechanisms of action (Naveed et al., 2018).
Properties
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c1-20-10-4-2-9(3-5-10)19-12-11(14)6-8(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXVDTMDSHMUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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